molecular formula C17H13BrO4 B11993661 3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone

3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone

Cat. No.: B11993661
M. Wt: 361.2 g/mol
InChI Key: UACZZKPQYCPEBV-AATRIKPKSA-N
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Description

3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 6-bromo-4H-benzo(1,3)dioxin-8-carbaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-phenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the benzo-dioxin moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to alterations in cellular processes.

    Pathways Involved: It may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. Additionally, it can disrupt microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one: A chalcone with similar structural features but lacking the bromine and benzo-dioxin moieties.

    3-(2-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-phenylprop-2-en-1-one: Similar structure but with different substitution patterns.

Uniqueness

3-(6-Bromo-4H-benzo(1,3)dioxin-8-YL)-1-(2-hydroxy-phenyl)-propenone is unique due to the presence of the bromine atom and the benzo-dioxin moiety, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H13BrO4

Molecular Weight

361.2 g/mol

IUPAC Name

(E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H13BrO4/c18-13-7-11(17-12(8-13)9-21-10-22-17)5-6-16(20)14-3-1-2-4-15(14)19/h1-8,19H,9-10H2/b6-5+

InChI Key

UACZZKPQYCPEBV-AATRIKPKSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Br)/C=C/C(=O)C3=CC=CC=C3O)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C=CC(=O)C3=CC=CC=C3O)OCO1

Origin of Product

United States

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